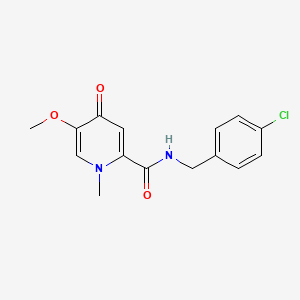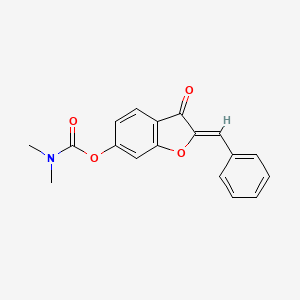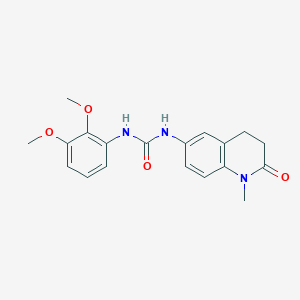
2-(pyridin-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(pyridin-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as PTAA and belongs to the class of acetamide derivatives.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(pyridin-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide:
Coordination Chemistry
This compound can act as a ligand in coordination chemistry, forming complexes with various metal ions. The presence of pyridine, thiophene, and triazole rings provides multiple coordination sites, making it suitable for creating diverse coordination polymers. These complexes can exhibit unique structural and photophysical properties, useful in materials science .
Fluorescent Probes
Due to its structural components, this compound can be utilized in the development of fluorescent probes. The triazole and pyridine rings can enhance fluorescence properties, making it valuable for bioimaging and sensing applications. Fluorescent probes are essential in detecting and visualizing biological molecules and processes in real-time .
Medicinal Chemistry
In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the combination with pyridine and thiophene rings can lead to the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties. Researchers can modify this scaffold to enhance its biological activity and selectivity .
Catalysis
The compound can serve as a ligand in homogeneous catalysis. Its ability to coordinate with transition metals can create efficient catalytic systems for various organic transformations, such as cross-coupling reactions, hydrogenation, and oxidation processes. These catalytic systems are crucial in industrial and synthetic organic chemistry .
Material Science
In material science, this compound can be used to design novel materials with specific electronic, optical, or mechanical properties. Its ability to form coordination polymers and its inherent structural features can lead to the development of new materials for electronic devices, sensors, and other advanced technologies .
Environmental Chemistry
The compound can be applied in environmental chemistry for the detection and removal of pollutants. Its coordination ability can be harnessed to create materials that can capture and degrade environmental contaminants, such as heavy metals and organic pollutants. This application is vital for developing sustainable and effective environmental remediation strategies .
Supramolecular Chemistry
In supramolecular chemistry, this compound can be used to construct complex molecular assemblies through non-covalent interactions. The presence of multiple functional groups allows for the formation of hydrogen bonds, π-π interactions, and other non-covalent forces, leading to the creation of supramolecular structures with potential applications in drug delivery, molecular recognition, and nanotechnology .
Photophysical Studies
The compound’s unique structure makes it suitable for photophysical studies. Researchers can investigate its photoluminescence, photostability, and other optical properties to understand its behavior under various conditions. These studies can contribute to the development of new photonic materials and devices .
特性
IUPAC Name |
2-pyridin-3-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5OS/c20-14(6-11-2-1-4-15-7-11)16-8-12-9-19(18-17-12)13-3-5-21-10-13/h1-5,7,9-10H,6,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTKBPDUVYWFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2707090.png)
![3-[1'-methyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propanenitrile](/img/structure/B2707093.png)
![N-(4-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2707095.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3-methoxyphenyl)-2-propenamide](/img/structure/B2707097.png)


![(Z)-7-(3,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-9-methyl-3,4-dihydro-2H-benzofuro[5,6-e][1,3]oxazin-6(7H)-one](/img/structure/B2707102.png)
![N-(1,3-benzodioxol-5-yl)-1-[2-(4-fluoroanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2707104.png)

![2-[(4-chlorobenzyl)thio]-3-(4-fluorophenyl)-7-(morpholin-4-ylcarbonyl)quinazolin-4(3H)-one](/img/structure/B2707107.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)quinoxalin-2-amine](/img/structure/B2707108.png)

